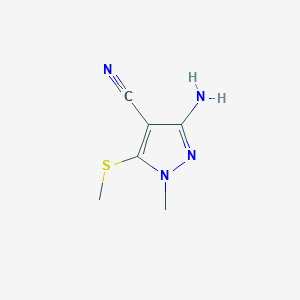

3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile

Beschreibung

BenchChem offers high-quality 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-amino-1-methyl-5-methylsulfanylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c1-10-6(11-2)4(3-7)5(8)9-10/h1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQAGSSFDBPDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)N)C#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384820 | |

| Record name | 3-Amino-1-methyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151291-05-3 | |

| Record name | 3-Amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151291-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-methyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-methyl-5-methylsulfanyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile, a highly functionalized heterocyclic compound. Belonging to the pyrazole class, which is of significant interest in medicinal chemistry, this molecule serves as a versatile scaffold for the synthesis of more complex structures, including fused heterocyclic systems with potential therapeutic applications. This document details its fundamental physicochemical properties, outlines a robust and logical synthetic protocol, explores its chemical reactivity, and discusses its applications as a key building block in drug discovery and materials science. Safety and handling protocols are also addressed to ensure its proper use in a research setting.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2] The compound 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is a notable member of this family. Its structure is distinguished by a strategic arrangement of four key functional groups on the pyrazole core:

-

An amino group at the C3 position, which acts as a potent nucleophile and a handle for building fused ring systems.

-

A nitrile (cyano) group at the C4 position, an electron-withdrawing group that can be transformed into various other functionalities.

-

A methylthio group at the C5 position, which can be modulated through oxidation or displacement to fine-tune molecular properties.

-

An N-methyl group at the N1 position, which blocks tautomerization and provides a fixed isomeric structure, a crucial feature for consistent biological receptor interaction.

This unique combination makes the title compound a highly valuable and reactive intermediate for creating diverse molecular libraries aimed at discovering new therapeutic agents.

Physicochemical and Spectroscopic Properties

While specific experimental data for the N-methylated title compound is not widely published, the properties can be reliably inferred from its parent compound, 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile (CAS 72760-85-1), and standard chemical principles. The addition of a methyl group to the N1 position is expected to slightly increase the molecular weight and may lower the melting point by disrupting crystal lattice packing compared to the N-H analogue.

Table 1: Physicochemical Properties

| Property | Value (Data primarily for 1H-analogue) | Reference |

| IUPAC Name | 3-Amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile | |

| Molecular Formula | C₆H₈N₄S | |

| Molecular Weight | 168.22 g/mol | |

| CAS Number | Not assigned (Parent: 72760-85-1) | [3][4] |

| Appearance | Expected to be a solid powder or crystals. | [5] |

| Melting Point | Parent compound: 147-151 °C. | [5] |

| Solubility | Parent is slightly soluble in water; soluble in organic solvents like methanol, ethanol. | [5] |

Spectroscopic analysis is essential for structural confirmation. Expected characteristic signals would include:

-

¹H NMR: Resonances for the N-methyl protons, S-methyl protons, and the amine (NH₂) protons.

-

¹³C NMR: Distinct signals for the nitrile carbon, the five pyrazole ring carbons, and the two methyl carbons.

-

IR Spectroscopy: Characteristic stretching frequencies for the N-H bonds of the amine (approx. 3300-3500 cm⁻¹), the C≡N triple bond of the nitrile (approx. 2220 cm⁻¹), and C-N/C-C bonds in the fingerprint region.[6]

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

Synthesis and Purification

The most logical and field-proven approach to synthesizing 5-aminopyrazole-4-carbonitriles is through the cyclocondensation of a hydrazine derivative with a malononitrile-based precursor.[7] For the title compound, this involves the reaction of methylhydrazine with 2-[bis(methylthio)methylene]malononitrile.

Synthetic Rationale

The choice of reactants is based on established chemical principles. 2-[Bis(methylthio)methylene]malononitrile serves as an ideal 1,3-dielectrophile equivalent.[8][9] Methylhydrazine provides the N-N backbone of the pyrazole ring. The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the electrophilic carbons of the malononitrile derivative, followed by an intramolecular cyclization and elimination of methanethiol to yield the stable aromatic pyrazole ring. Using methylhydrazine instead of hydrazine hydrate directly installs the required methyl group at the N1 position.

Experimental Workflow Diagram

Caption: Synthetic workflow for 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile.

Step-by-Step Synthesis Protocol

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-[bis(methylthio)methylene]malononitrile (1.0 eq) in a suitable solvent such as ethanol (10-20 mL per gram of starting material).

-

Reagent Addition: To the stirred suspension at room temperature, add methylhydrazine (1.1 eq) dropwise over 5-10 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: After completion, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation of the product.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

-

Purification: For higher purity, recrystallize the crude product from ethanol or methanol.[5] Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Derivatization

The title compound is a rich platform for further chemical modification, enabling the synthesis of diverse compound libraries. The reactivity is centered around its three primary functional groups.

Caption: Key reactivity pathways of the title compound.

-

Amino Group (C3-NH₂): This is arguably the most versatile handle. It can undergo acylation with acid chlorides or anhydrides to form amides.[10] More importantly, it can act as a binucleophile in condensation reactions with 1,3-dielectrophiles (like β-ketoesters or malonaldehydes) to construct fused heterocyclic systems, such as the medicinally relevant pyrazolo[1,5-a]pyrimidines.[6][11]

-

Nitrile Group (C4-CN): The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and further to a carboxylic acid. This transformation is valuable for introducing hydrogen bond donors/acceptors or for use as a synthetic handle for further amide couplings.

-

Methylthio Group (C5-SMe): The sulfur atom can be readily oxidized using agents like m-CPBA or hydrogen peroxide to form the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) derivatives. This modification drastically alters the electronic properties and steric profile of the molecule, which is a common strategy in drug optimization to improve solubility or target binding.

Applications in Medicinal Chemistry and Drug Discovery

While 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is not typically an end-product drug, it is a high-value intermediate for synthesizing bioactive molecules. Its parent scaffold and related structures have been incorporated into compounds with a wide range of biological activities.

-

Scaffold for Bioactive Agents: The 3-amino-5-substituted-pyrazole-4-carbonitrile core is a well-established pharmacophore. Derivatives have shown potential as enzyme inhibitors, as well as antifungal, antibacterial, and antitumor agents.[5]

-

Synthesis of Fused Heterocycles: Its primary application is in the synthesis of fused pyrazole systems. For example, condensation reactions lead to pyrazolo[1,5-a]pyrimidines, which are known to act as sedative/hypnotic drugs and modulators of various biological targets.[6][11]

-

Analgesic and Anti-inflammatory Drug Discovery: Closely related structures, such as ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, have been synthesized and shown to possess significant analgesic and anti-inflammatory activities in preclinical models.[2][12] This highlights the potential of the core scaffold in developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

Safety and Handling

As a functionalized nitrile, 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile requires careful handling in a laboratory setting. Based on the data for the parent compound and related structures, the following precautions are advised.[3][13]

-

GHS Hazards: The parent compound is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation.[3][4]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.

-

Engineering Controls: Handle the solid powder in a well-ventilated area or preferably within a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is a strategically designed chemical building block with significant potential for researchers in organic synthesis and drug discovery. Its straightforward and predictable synthesis, combined with the orthogonal reactivity of its amino, cyano, and methylthio functional groups, makes it an ideal starting point for the creation of diverse and complex molecular architectures. Its utility in generating fused heterocyclic systems, particularly those with known pharmacological relevance, cements its role as a valuable tool for the development of next-generation therapeutic agents.

References

-

BIOSYNCE. (n.d.). 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile CAS 72760-85-1. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-(methylthio)pyrazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Naggar, A. A., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

-

ResearchGate. (2019). Reactive intermediates in the reaction of hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

PMC. (2014). Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Retrieved from [Link]

-

ResearchGate. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Retrieved from [Link]

-

PMC. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2016). Reaction of dithiocarbamates with 2-[bis(methylthio)-methylene]malononitrile: Unexpected formation of 4-imino-6-(methylthio)-3-substituted-3,4-dihydro-2H-1,3-thiazine-2-thiones. Retrieved from [Link]

-

SciSpace. (2014). Malononitrile: A Versatile Active Methylene Group. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-methylthio-1H-pyrazole-4-carbonitrile, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 4. 3-Amino-5-(methylthio)pyrazole-4-carbonitrile | C5H6N4S | CID 736200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynce.com [biosynce.com]

- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. a2bchem.com [a2bchem.com]

- 9. 2- Bis(methylthio)methylene malononitrile 97 5147-80-8 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile | 1204294-67-6 [sigmaaldrich.cn]

An In-depth Technical Guide to 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited publicly available data on this specific N-methylated derivative, this document synthesizes information on its parent analogue, 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, and extrapolates key characteristics, including a proposed synthetic pathway.

Introduction and Chemical Identity

3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds widely recognized for its diverse pharmacological activities. The presence of an amino group, a nitrile moiety, and a methylthio group on the pyrazole core suggests its potential as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.

CAS Number: 151291-05-3[]

While this compound is cataloged, detailed experimental data in peer-reviewed literature is sparse. Therefore, much of our understanding of its properties and reactivity is inferred from its parent compound, 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile (CAS: 72760-85-1). The addition of a methyl group to the pyrazole nitrogen at the 1-position is expected to influence its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Molecular Structure:

Caption: Chemical structure of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile.

Physicochemical Properties

| Property | 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile (Predicted) | 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile (Experimental) |

| Molecular Formula | C₆H₈N₄S | C₅H₆N₄S |

| Molecular Weight | 168.22 g/mol | 154.19 g/mol |

| Appearance | Likely a solid | Solid |

| Melting Point | Not available | 147-151 °C |

| Solubility | Expected to have increased solubility in organic solvents compared to the parent compound. | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone. |

| Lipophilicity (LogP) | Predicted to be higher than the parent compound due to the addition of a methyl group. | Not available |

Synthesis and Experimental Protocols

A plausible and common synthetic route to 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile would involve the N-methylation of its precursor, 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile.

Synthesis of the Precursor: 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

The synthesis of the parent compound is generally achieved through the condensation of a ketene dithioacetal with hydrazine.

Reaction Scheme:

Caption: General synthesis of the pyrazole core.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bis(methylthio)methylenemalononitrile in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water), and dry under vacuum. Further purification can be achieved by recrystallization.

Proposed Synthesis of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile

The target compound can be synthesized by the methylation of the pyrazole nitrogen of the precursor. The regioselectivity of the methylation can be influenced by the reaction conditions.

Reaction Scheme:

Sources

An In-depth Technical Guide to 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile. This N-methylated pyrazole derivative is a promising scaffold in medicinal chemistry, building upon the known biological activities of the pyrazole core.[1][2] This document details a proposed synthetic pathway, predicted spectroscopic data for structural elucidation, and explores the potential applications of this compound in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for therapeutic use.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of an amino group and a carbonitrile moiety, as seen in the aminopyrazole-4-carbonitrile core, further enhances the potential for diverse chemical transformations and biological interactions.

This guide focuses on a specific derivative, 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile , which incorporates a methyl group at the N1 position and a methylthio group at the C5 position. The N-methylation is of particular interest as it can significantly impact the compound's metabolic stability, solubility, and binding affinity to biological targets. The methylthio group can also play a crucial role in molecular interactions and serve as a handle for further functionalization.

Molecular Structure and Physicochemical Properties

The core of the topic is the molecular structure of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile. Understanding its three-dimensional arrangement and chemical characteristics is fundamental to predicting its behavior in chemical reactions and biological systems.

Caption: Molecular structure of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₈N₄S |

| Molecular Weight | 168.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Slightly soluble in water. |

| Melting Point | Estimated to be in the range of 150-170 °C (based on the precursor) |

Synthesis of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile

A plausible and efficient synthetic route to the target molecule involves a two-step process starting from commercially available reagents. The first step is the synthesis of the unmethylated precursor, followed by a regioselective N-methylation.

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Synthesis of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile (Precursor)

The synthesis of the precursor, 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile (CAS: 72760-85-1), is a well-established procedure. It begins with the preparation of [bis(methylthio)methylene]malononitrile, which is then cyclized with hydrazine hydrate.

Experimental Protocol:

-

Preparation of [Bis(methylthio)methylene]malononitrile:

-

To a stirred solution of malononitrile in a suitable solvent (e.g., DMSO), add a strong base (e.g., sodium hydride) portion-wise at a controlled temperature.

-

After the initial reaction, add carbon disulfide dropwise, maintaining the temperature.

-

Following the addition of carbon disulfide, add methyl iodide dropwise.

-

The reaction mixture is then typically poured into ice water, and the resulting precipitate is collected by filtration, washed, and dried.

-

-

Cyclization with Hydrazine Hydrate:

-

Dissolve the [bis(methylthio)methylene]malononitrile in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, and the product will precipitate.

-

Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry to yield 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile.[4]

-

Step 2: Regioselective N-Methylation

The N-methylation of asymmetrically substituted pyrazoles can often lead to a mixture of regioisomers. However, by carefully selecting the reaction conditions, regioselective methylation at the N1 position can be achieved.

Experimental Protocol:

-

N-Methylation Reaction:

-

Suspend the precursor, 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add a suitable base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the suspension.

-

To the stirred mixture, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile.

-

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the pyrazole precursor and promotes the Sₙ2 reaction. The use of a base like potassium carbonate is crucial for deprotonating the pyrazole ring nitrogen, making it nucleophilic for the subsequent attack on the methylating agent. The regioselectivity of the methylation is influenced by steric and electronic factors of the substituents on the pyrazole ring.

Structural Elucidation and Characterization

The confirmation of the molecular structure of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is achieved through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | s | 3H | S-CH₃ | |

| ~3.6 | s | 3H | N-CH₃ | |

| ~6.5 | s (br) | 2H | NH₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~14 | S-CH₃ | |

| ~35 | N-CH₃ | |

| ~80 | C4 | |

| ~118 | CN | |

| ~150 | C5 | |

| ~155 | C3 |

Justification for Predictions: The predicted chemical shifts are based on the analysis of structurally similar compounds. The N-methyl protons are expected to appear as a singlet around 3.6 ppm, while the S-methyl protons will be a singlet at a slightly upfield position (~2.4 ppm). The amino protons will likely appear as a broad singlet. In the ¹³C NMR spectrum, the carbons of the methyl groups will be in the upfield region, while the pyrazole ring carbons and the nitrile carbon will be in the downfield region.

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Key Predicted Peaks |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching of NH₂), 2220 (C≡N stretching), 1640 (N-H bending), 1580 (C=N stretching), 1450 (C-H bending) |

| MS (ESI+) | m/z 169.05 [M+H]⁺, 191.03 [M+Na]⁺ |

Justification for Predictions: The IR spectrum is expected to show characteristic absorption bands for the amino and nitrile functional groups. The mass spectrum will show the molecular ion peak corresponding to the protonated molecule [M+H]⁺.

Potential Applications in Drug Discovery

While specific biological data for 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is not extensively reported, the structural motifs present in the molecule suggest several promising avenues for its application in drug discovery.

-

Kinase Inhibitors: The aminopyrazole scaffold is a well-known hinge-binding motif in many kinase inhibitors. The substituents on the pyrazole ring can be tailored to achieve selectivity for specific kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial Agents: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[3] The title compound could be explored for its potential as an antibacterial or antifungal agent.

-

Central Nervous System (CNS) Active Agents: The pyrazole core is present in several drugs that act on the CNS. Further modification of this scaffold could lead to the discovery of novel agents for treating neurological and psychiatric disorders.

Caption: Potential applications of the target molecule in drug discovery.

Conclusion

3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile represents a synthetically accessible and promising molecular scaffold for the development of novel therapeutic agents. This technical guide has provided a detailed roadmap for its synthesis, a predictive analysis of its spectroscopic characteristics, and an overview of its potential applications. The information contained herein is intended to empower researchers to explore the full potential of this and related pyrazole derivatives in their drug discovery endeavors. Further investigation into the biological activities of this compound is warranted and could lead to the identification of novel drug candidates with significant therapeutic value.

References

-

Biosynce. (n.d.). 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile CAS 72760-85-1. Retrieved from [Link]

-

MDPI. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]

-

Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a versatile scaffold for designing compounds with a wide array of biological activities.[3][4] Among the vast landscape of pyrazole derivatives, 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile represents a compound of significant interest, embodying a substitution pattern that suggests a strong potential for therapeutic applications, particularly in oncology and infectious diseases.[5][6]

This technical guide offers a comprehensive overview of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile, from its rational synthesis to its physicochemical properties and prospective roles in drug discovery. As a senior application scientist, the following sections are designed to provide not just procedural details but also the underlying scientific reasoning to empower researchers in their quest for novel therapeutics.

Physicochemical Properties: A Snapshot

While extensive experimental data for the N-methylated title compound is not broadly published, we can infer its key properties based on its structure and data from its close analog, 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile.[5][7]

| Property | Value (Estimated for N-methylated compound) | Value (3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile) | Citation |

| Molecular Formula | C6H8N4S | C5H6N4S | [7] |

| Molecular Weight | 168.22 g/mol | 154.19 g/mol | [5][7] |

| Appearance | Likely a solid | Solid | [5] |

| Melting Point | Expected to be distinct from the non-methylated analog | 147-151 °C | [5] |

| Solubility | Predicted to have moderate solubility in organic solvents | Slightly soluble in water, soluble in methanol, ethanol, and acetone | [5] |

| CAS Number | Not readily available | 72760-85-1 | [5][7] |

Synthesis of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile: A Strategic Approach

The synthesis of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile can be logically approached in a two-stage process: first, the construction of the pyrazole core, followed by the selective N-methylation of the pyrazole ring.

Stage 1: Synthesis of the Precursor: 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

The formation of the 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile scaffold is a well-established process.[8] A common and efficient method involves the cyclization of a ketene dithioacetal derivative with a hydrazine.[9]

Experimental Protocol:

-

Preparation of the Ketene Dithioacetal: The synthesis begins with the reaction of malononitrile with carbon disulfide in the presence of a base, followed by S-methylation with a methylating agent like methyl iodide. This forms the key intermediate, 2-(bis(methylthio)methylene)malononitrile.

-

Cyclization with Hydrazine: The ketene dithioacetal is then reacted with hydrazine hydrate. The reaction proceeds via a nucleophilic attack of the hydrazine on one of the thiomethyl groups, followed by cyclization to form the pyrazole ring.

Causality Behind Experimental Choices:

-

The use of a ketene dithioacetal is advantageous as it provides the necessary carbon framework and the methylthio group at the desired position.

-

Hydrazine hydrate is a readily available and effective reagent for the formation of the pyrazole ring from 1,3-dicarbonyl compounds or their equivalents.

Stage 2: Regioselective N-Methylation

The N-methylation of asymmetrically substituted pyrazoles can often lead to a mixture of regioisomers.[10] However, selective N1-methylation can be achieved through careful selection of the methylating agent and reaction conditions.[11]

Experimental Protocol:

-

Deprotonation: The precursor, 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, is treated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF) to generate the pyrazolate anion.

-

Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture. The reaction is typically carried out at room temperature.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using column chromatography to isolate the desired 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile.

Causality Behind Experimental Choices:

-

The deprotonation step is crucial for activating the pyrazole ring for electrophilic attack by the methylating agent.

-

The choice of a strong base and an aprotic solvent favors the formation of the pyrazolate anion and prevents side reactions.

-

While a mixture of N1 and N2 methylated products is possible, the steric and electronic environment of the pyrazole ring can influence the regioselectivity. In some cases, the N1 position is favored.[12] Recent advancements in using masked methylating reagents like α-halomethylsilanes have shown high N1-selectivity in pyrazole methylation.[11]

Caption: Synthetic workflow for 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile.

Potential Applications and Mechanism of Action: A Look into the Future

While specific biological data for 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is emerging, the broader class of substituted pyrazoles has shown significant promise in several therapeutic areas.[1][2]

Kinase Inhibition in Oncology

A prominent application of pyrazole derivatives is in the development of kinase inhibitors for cancer therapy.[6] Many kinases, which are key regulators of cellular signaling pathways, are overactive in cancer cells. The pyrazole scaffold can act as a bioisostere for other heterocyclic systems and can form crucial hydrogen bonds with the hinge region of the kinase active site. The substituents on the pyrazole ring play a vital role in determining the potency and selectivity of the inhibitor.

The 3-amino and 4-carbonitrile groups on the title compound are particularly noteworthy. The amino group can act as a hydrogen bond donor, while the nitrile group can be involved in various interactions within the kinase active site. The 1-methyl group can influence the compound's solubility and pharmacokinetic properties, and the 5-methylthio group can occupy a hydrophobic pocket in the target kinase.

Caption: Potential mechanism of action via kinase inhibition.

Antimicrobial and Anti-inflammatory Activities

The non-methylated precursor, 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, has been reported to exhibit antifungal and antibacterial activity.[5] It is plausible that the N-methylated derivative retains or even enhances these properties. The mechanism of action in microorganisms could involve the inhibition of essential enzymes.

Furthermore, pyrazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9] The structural features of the title compound warrant its investigation in this area as well.

Conclusion and Future Directions

3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is a promising heterocyclic compound with a substitution pattern that suggests significant therapeutic potential. While direct experimental data is still accumulating, this guide provides a solid foundation for its synthesis and an informed perspective on its likely applications in drug discovery, particularly in the realm of kinase inhibition for cancer therapy.

Future research should focus on the efficient, regioselective synthesis of this compound and its analogs, followed by comprehensive in vitro and in vivo evaluation of their biological activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the pyrazole scaffold to develop potent and selective drug candidates. The exploration of its potential as an antimicrobial and anti-inflammatory agent also presents exciting avenues for further investigation.

References

-

BIOSYNCE. (n.d.). 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile CAS 72760-85-1. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-(methylthio)pyrazole-4-carbonitrile. Retrieved from [Link]

- Asif, M., Almehmadi, M., Alsaiari, A. A., & Allahyani, M. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 20(7), 785-807.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3300.

- Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(9), 10471-10488.

- Asif, M. (2023). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal, 57(3), 253-279.

- Kumar, A., & Sharma, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 9(1), 1-10.

- El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2020).

- Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S1344-S1349.

- Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(34), 23894-23904.

- Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(10), 8535-8548.

- Patel, R. V., Patel, J. K., & Patel, H. V. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 1125-1131.

- Al-Zahrani, A. A. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 488.

- Zhang, Y., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224.

-

Reddit. (2021). N-methylation of pyrazole. Retrieved from [Link]

- Gasiūnaitė, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

Sources

- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biosynce.com [biosynce.com]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]

- 7. 3-Amino-5-(methylthio)pyrazole-4-carbonitrile | C5H6N4S | CID 736200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

An In-Depth Technical Guide to the Synthesis of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The narrative emphasizes the underlying chemical principles, providing not just a methodology, but a framework for understanding and optimizing the synthesis.

Introduction and Strategic Overview

The pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The target molecule, 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile, incorporates several key functional groups that make it an attractive starting point for the development of novel therapeutic agents. This guide details a logical and experimentally validated approach to its synthesis, beginning with the construction of the pyrazole ring via a multicomponent reaction, followed by selective N-methylation.

The chosen synthetic strategy is a two-step process designed for efficiency and high yield. The initial step involves the condensation of bis(methylthio)methylenemalononitrile with a hydrazine to form the 5-amino-3-methylthiopyrazole-4-carbonitrile core. The subsequent step is the regioselective methylation of the pyrazole nitrogen. This approach offers the advantage of building the core structure with the desired substituents at positions 3, 4, and 5 in a single, high-yielding step.

Synthesis Pathway and Mechanistic Insights

The synthesis of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is accomplished through a two-step sequence:

-

Step 1: Synthesis of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

-

Step 2: N-Methylation of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Step 1: Synthesis of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

This key step utilizes the reaction of bis(methylthio)methylenemalononitrile with hydrazine hydrate. This reaction is a classic example of the synthesis of 5-aminopyrazoles from alkylidenemalononitriles.[1][2]

Reaction:

bis(methylthio)methylenemalononitrile + Hydrazine Hydrate → 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Causality Behind Experimental Choices:

-

bis(methylthio)methylenemalononitrile: This starting material is an excellent electrophile due to the presence of two electron-withdrawing cyano groups and two methylthio leaving groups. This high degree of activation facilitates the initial nucleophilic attack by hydrazine.

-

Hydrazine Hydrate: As a potent dinucleophile, hydrazine is ideal for the formation of heterocyclic rings. The initial nucleophilic attack occurs through one nitrogen atom, followed by an intramolecular cyclization involving the second nitrogen.

Mechanism:

The reaction proceeds through a nucleophilic addition-elimination mechanism followed by an intramolecular cyclization.

-

Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks the electron-deficient carbon of the double bond in bis(methylthio)methylenemalononitrile.

-

Elimination: This is followed by the elimination of one of the methylthio groups as methanethiol.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazine intermediate then attacks the carbon of one of the cyano groups.

-

Tautomerization: The resulting imine undergoes tautomerization to form the stable aromatic 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile.

Experimental Protocol: Synthesis of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

-

To a solution of bis(methylthio)methylenemalononitrile (1 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water.

-

The solid product that precipitates is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile.

Step 2: N-Methylation of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

The final step involves the regioselective methylation of the pyrazole ring at the N-1 position.

Reaction:

3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile + Methylating Agent → 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile

Causality Behind Experimental Choices:

-

Methylating Agent: A variety of methylating agents can be employed, such as methyl iodide or dimethyl sulfate. The choice of agent can influence reaction conditions and work-up procedures.

-

Base: A base, such as potassium carbonate or sodium hydride, is required to deprotonate the pyrazole nitrogen, making it more nucleophilic and facilitating the reaction with the methylating agent. The choice of base depends on the desired reactivity and the solvent system used.

Mechanism:

The reaction proceeds via a standard SN2 mechanism.

-

Deprotonation: The base removes the acidic proton from the N-1 position of the pyrazole ring, generating a nucleophilic pyrazolate anion.

-

Nucleophilic Attack: The pyrazolate anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.

-

Displacement: This results in the displacement of the leaving group (e.g., iodide or sulfate) and the formation of the N-methylated product.

Experimental Protocol: N-Methylation of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

-

To a solution of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile (1 mmol) in a suitable solvent such as DMF or acetone, add a base (e.g., potassium carbonate, 1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the methylating agent (e.g., methyl iodide, 1.2 mmol) dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile.

Data Presentation

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |

| 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile | C₅H₆N₄S | 154.19 | 150-151 | ~85-95 |

| 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile | C₆H₈N₄S | 168.22 | - | ~80-90 |

Visualization of the Synthesis Pathway

Sources

An In-depth Technical Guide to 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is a highly functionalized pyrazole derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique arrangement of amino, cyano, methyl, and methylthio groups on the pyrazole core makes it a versatile building block for the construction of more complex heterocyclic systems.[1][2] The pyrazole moiety itself is a well-established pharmacophore, present in a wide array of approved drugs and biologically active compounds, exhibiting properties such as anti-inflammatory, anticancer, antibacterial, and antifungal activities.[3][4][5][6] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile (Precursor)

| Property | Value | Reference |

| CAS Number | 72760-85-1 | [2][7] |

| Molecular Formula | C5H6N4S | [2][7] |

| Molecular Weight | 154.19 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 147 °C (in methanol); 150-151 °C (in ethanol) | [2] |

| Boiling Point | 475.2 ± 45.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone. | [2] |

Safety and Handling:

3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is classified as harmful if swallowed.[7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile: A Step-by-Step Approach

The synthesis of the target molecule can be envisioned as a two-step process: first, the construction of the pyrazole ring to form the precursor, 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, followed by the selective N-methylation of the pyrazole ring.

Part 1: Synthesis of the Precursor, 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

The most prevalent method for the synthesis of 5-aminopyrazole-4-carbonitriles involves the cyclocondensation of a β-ketonitrile derivative or a ketene dithioacetal with hydrazine.[8]

Workflow for Precursor Synthesis:

Caption: Synthetic workflow for the precursor.

Experimental Protocol: Synthesis of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

This protocol is a representative procedure based on established methodologies for the synthesis of similar compounds.[8]

Materials:

-

Malononitrile

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH) or other suitable base

-

Dimethyl sulfate or Methyl iodide

-

Hydrazine hydrate

-

Ethanol or other suitable solvent

Procedure:

-

Formation of the Ketene Dithioacetal:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve malononitrile in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide.

-

To the resulting solution, add carbon disulfide dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time.

-

Slowly add an alkylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketene dithioacetal.

-

-

Cyclocondensation with Hydrazine Hydrate:

-

Dissolve the crude ketene dithioacetal in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, may precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.[2]

-

Characterization of the Precursor:

The structure of the synthesized precursor should be confirmed using standard analytical techniques:

-

¹H NMR, ¹³C NMR: To confirm the presence of the expected functional groups and the overall structure.[7]

-

IR Spectroscopy: To identify characteristic vibrational frequencies of the amino (N-H), cyano (C≡N), and other functional groups.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Part 2: N-Methylation of the Pyrazole Ring

The final step is the selective methylation of the pyrazole ring at the N1 position. The presence of the amino group introduces a challenge of regioselectivity, as both the ring nitrogen and the exocyclic amino nitrogen are potential sites for alkylation. However, under specific conditions, selective N-alkylation of the pyrazole ring can be achieved.[9][10]

Workflow for N-Methylation:

Caption: N-Methylation of the pyrazole precursor.

Experimental Protocol: Synthesis of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile

This is a generalized protocol based on common N-alkylation methods for pyrazoles.[9][10]

Materials:

-

3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone

Procedure:

-

To a solution of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile in a dry aprotic solvent like DMF or acetone, add a base such as potassium carbonate or sodium hydride.

-

Stir the mixture at room temperature for a short period to allow for the deprotonation of the pyrazole nitrogen.

-

Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired N1-methylated product.

Characterization of the Final Product:

-

¹H NMR and ¹³C NMR: Crucial for confirming the position of the methyl group. The presence of a new singlet corresponding to the N-methyl protons and the disappearance of the N-H proton signal from the precursor would be indicative of successful methylation.

-

IR Spectroscopy: To confirm the persistence of the amino and cyano functional groups.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the target molecule.

Chemical Reactivity and Synthetic Applications

The rich functionality of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile makes it a valuable intermediate for the synthesis of a variety of fused heterocyclic systems. The amino and cyano groups are particularly reactive and can participate in various cyclization and condensation reactions.

Diagram of Reactivity:

Caption: Reactivity of the target molecule.

The amino group can react with various electrophiles, leading to the formation of amides, ureas, and other derivatives. More importantly, it can act as a binucleophile in reactions with 1,3-dielectrophiles to construct fused ring systems like pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.[11] The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The methylthio group can be oxidized to sulfoxides and sulfones or displaced by other nucleophiles, further expanding the synthetic utility of this scaffold.

Biological and Medicinal Chemistry Applications

The pyrazole core is a cornerstone in medicinal chemistry, and derivatives of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile are no exception. The parent compound and its analogs have been investigated for a range of biological activities.

Potential Therapeutic Areas:

-

Anticancer: Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[3][6][12] The ability to readily synthesize a library of analogs from this core scaffold makes it an attractive starting point for the development of novel oncology drugs.

-

Antimicrobial: The compound has shown potential anti-fungal and anti-bacterial activity, suggesting its utility in the development of new anti-infective agents.[2]

-

Enzyme Inhibition: This class of compounds has been shown to have inhibitory effects on various enzymes, opening avenues for their exploration as targeted therapeutics.[2]

Structure-Activity Relationship (SAR) Insights:

While specific SAR studies on 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile are not extensively documented, general principles for pyrazole-based compounds can be applied. The substituents at the 1, 3, 4, and 5 positions of the pyrazole ring can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties. For instance, the nature of the substituent at the N1 position can significantly influence the biological activity and target engagement of pyrazole-containing drugs.

Conclusion and Future Perspectives

3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is a synthetically accessible and highly versatile heterocyclic compound with significant potential in both organic synthesis and medicinal chemistry. Its rich chemical reactivity allows for the facile generation of diverse libraries of fused pyrazole derivatives, which are of high interest in drug discovery programs. The demonstrated biological activities of related compounds underscore the potential of this scaffold for the development of novel therapeutic agents. Future research in this area will likely focus on the exploration of more efficient and green synthetic methodologies, the expansion of the chemical space through derivatization, and the in-depth biological evaluation of the resulting compounds to unlock their full therapeutic potential.

References

-

Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Retrieved January 9, 2026, from [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

3-Amino-5-(methylthio)pyrazole-4-carbonitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved January 9, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. Retrieved January 9, 2026, from [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 9, 2026, from [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. Retrieved January 9, 2026, from [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Kaunas University of Technology. Retrieved January 9, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]

-

(PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers. Retrieved January 9, 2026, from [Link]

-

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile CAS 72760-85-1. (n.d.). BIOSYNCE. Retrieved January 9, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. Retrieved January 9, 2026, from [Link]

-

(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

N-methylation of pyrazole. (2023). Reddit. Retrieved January 9, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 9, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

3-AMINOPYRAZOLE-4-CARBONITRILE. (n.d.). precisionFDA. Retrieved January 9, 2026, from [Link]

-

Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

5-Amino-4-cyanopyrazole. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

3-AMINOPYRAZOLE-4-CARBONITRILE. (n.d.). precisionFDA. Retrieved January 9, 2026, from [Link]

-

1-Methyl-3-aminopyrazole. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

Sources

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. biosynce.com [biosynce.com]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]

- 5. meddocsonline.org [meddocsonline.org]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. 3-Amino-5-(methylthio)pyrazole-4-carbonitrile | C5H6N4S | CID 736200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. ijpsjournal.com [ijpsjournal.com]

Unraveling the Enigma: A Mechanistic Exploration of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active agents with applications ranging from anti-inflammatory to anticancer therapies[1][2][3]. The subject of this guide, 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile, represents a novel entity within this esteemed chemical class. While direct empirical data on its specific mechanism of action remains to be elucidated in peer-reviewed literature, its structural congeners provide a fertile ground for mechanistic hypotheses. This guide, therefore, embarks on a deductive exploration, postulating a plausible mechanism of action based on the well-documented activities of structurally related pyrazole-carbonitrile derivatives. We will delve into a hypothetical, yet scientifically grounded, framework, offering a roadmap for future investigation.

Section 1: The Compound in Focus - Physicochemical Properties and Structural Alerts

3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is a small molecule characterized by a central pyrazole ring, substituted with an amino group, a methyl group on one of the nitrogen atoms, a methylthio group, and a carbonitrile moiety.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄S | Inferred from structure |

| Molecular Weight | 168.22 g/mol | Inferred from structure |

| Appearance | Likely a solid | [4] |

| Solubility | Expected to be slightly soluble in water, soluble in organic solvents | [4] |

The presence of the pyrazole core, a known "privileged scaffold" in drug discovery, immediately suggests a potential for interaction with a variety of biological targets[2][5]. The amino and carbonitrile groups are key functional moieties that can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets. The methylthio group adds a lipophilic character that may influence membrane permeability and target engagement.

Section 2: Postulated Mechanism of Action - A Kinase Inhibition Hypothesis

Based on the extensive literature on pyrazole derivatives as kinase inhibitors, we postulate that 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile functions as an inhibitor of one or more protein kinases involved in cellular signaling pathways critical for cell proliferation and survival.[6] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, structurally similar to our compound of interest, is a known pharmacophore for targeting kinases like Cyclin-Dependent Kinases (CDKs).[6]

The proposed mechanism centers on the competitive inhibition of ATP binding to the kinase domain. The pyrazole core, with its specific substitutions, is hypothesized to fit into the ATP-binding pocket, forming key interactions with the hinge region and other conserved residues.

Figure 1: Proposed mechanism of competitive ATP inhibition by the pyrazole compound.

Section 3: A Roadmap for Mechanistic Validation - Experimental Protocols

To rigorously test our kinase inhibition hypothesis, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for elucidating the mechanism of action.

In Vitro Kinase Profiling

Objective: To identify the primary kinase targets of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile.

Methodology:

-

Compound Synthesis and Purification: Synthesize the target compound via established pyrazole synthesis routes, such as the reaction of a suitable β-ketonitrile with a substituted hydrazine. Purify the compound to >95% purity using column chromatography and characterize using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Broad-Spectrum Kinase Panel Screen: Screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases) using a radiometric (³³P-ATP) or fluorescence-based assay.

-

IC₅₀ Determination: For any kinases showing significant inhibition (>50% at 10 µM), perform dose-response studies to determine the half-maximal inhibitory concentration (IC₅₀).

-

Mechanism of Inhibition Studies: For the most potently inhibited kinases, perform kinetic studies by varying the concentrations of both the compound and ATP to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) via Lineweaver-Burk or Michaelis-Menten analysis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. biosynce.com [biosynce.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic Data of Aminopyrazole Carbonitriles: A Technical Guide for Researchers

Introduction: The Versatility and Significance of Aminopyrazole Carbonitriles

Aminopyrazole carbonitriles represent a pivotal class of heterocyclic compounds, forming the structural core of numerous molecules with significant applications in medicinal chemistry and materials science.[1][2] Their inherent structural features, including multiple nucleophilic sites and the capacity for diverse substitutions, make them valuable synthons for the creation of complex fused heterocyclic systems.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]

Given their importance, the precise and unambiguous structural characterization of aminopyrazole carbonitriles is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecular framework, functional groups, and electronic properties of these compounds. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—associated with aminopyrazole carbonitriles. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate the accurate identification and characterization of this important class of molecules.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

A. ¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR spectra of aminopyrazole carbonitriles, the chemical shifts (δ) of protons are influenced by their electronic environment, which is dictated by the pyrazole ring itself and the nature of its substituents.

-